molecular formula C23H13D9N2O2 B1163921 PB-22-d9

PB-22-d9

Cat. No.: B1163921
M. Wt: 367.5
InChI Key: ZAVGICCEAOUWFM-YGYNLGCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PB-22-d9 is a deuterated compound intended for use as an internal standard for the precise quantification of its non-deuterated analog, PB-22 (QUPIC), by GC- or LC-MS. PB-22 is categorized as a synthetic cannabinoid that mimics the effects of Δ9-THC . The incorporation of nine deuterium atoms creates a distinct mass difference, making this compound an ideal standard for analytical and forensic applications, ensuring accurate and reliable results in the detection of synthetic cannabinoids . Research into synthetic cannabinoids like PB-22 is critical for forensic science and clinical toxicology. Studies indicate that PB-22 is a potent agonist at human cannabinoid receptors, with an EC50 of 5.1 nM for CB1 and 37 nM for CB2 receptors . It has been associated with significant adverse effects, including seizures in humans and hypothermia in animal models, highlighting the importance of accurate analytical methods for public safety . PB-22 is regulated as a Schedule I controlled substance in the United States, and this product is provided as a DEA exempt preparation . This compound is for research and forensic applications only. This product is labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C23H13D9N2O2

Molecular Weight

367.5

InChI

InChI=1S/C23H22N2O2/c1-2-3-6-15-25-16-19(18-11-4-5-12-20(18)25)23(26)27-21-13-7-9-17-10-8-14-24-22(17)21/h4-5,7-14,16H,2-3,6,15H2,1H3/i1D3,2D2,3D2,6D2

InChI Key

ZAVGICCEAOUWFM-YGYNLGCDSA-N

SMILES

O=C(OC1=C(N=CC=C2)C2=CC=C1)C3=CN(CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C4=C3C=CC=C4

Synonyms

QUPIC-d9

Origin of Product

United States

Scientific Research Applications

Forensic Applications

PB-22-d9 is primarily utilized in forensic toxicology to analyze synthetic cannabinoid use. It is often included in panels for testing biological samples such as urine and blood.

Case Studies

  • Postmortem Toxicology Analysis :
    A study documented the presence of this compound in postmortem blood specimens. The analytical method involved liquid chromatography coupled with mass spectrometry, demonstrating the compound's detection at concentrations ranging from 1.1 to 1.5 ng/mL in various cases . This highlights its significance in forensic investigations related to synthetic cannabinoid overdoses.
  • Metabolic Stability Studies :
    Research on the metabolism of this compound in human hepatocytes indicated rapid metabolic degradation with half-lives around 12 minutes. Metabolites were identified using high-resolution mass spectrometry, providing crucial information for interpreting toxicological data from urine samples . The identification of metabolites such as M6 (hydroxylated FBI-COOH) and M7 (FBI-COOH) as urinary markers is particularly relevant for confirming exposure to this compound.

Analytical Applications

This compound serves as an internal standard in analytical chemistry for the quantification of other synthetic cannabinoids in biological matrices. Its stability and distinct mass spectral characteristics make it an effective reference compound.

Data Tables

Study TypeFindings
Postmortem AnalysisDetected concentrations of this compound ranged from 1.1 to 1.5 ng/mL in blood samples .
Metabolism StudyHalf-life of this compound was approximately 12 minutes; major metabolites identified include M6 and M7 .
Analytical Method ValidationLinear range for blood assay was from 0.5 ng/mL to 10 ng/mL with a limit of detection at 0.1 ng/mL .

Research Implications

The applications of this compound extend beyond forensic analysis into broader research contexts including:

  • Pharmacological Research : Investigating the effects and mechanisms of synthetic cannabinoids on human health.
  • Toxicology Studies : Understanding the implications of synthetic cannabinoid use and their metabolites in clinical settings.

Chemical Reactions Analysis

Structural Characteristics and Reactivity Sites

PB-22-d9 features an indole-3-carboxylic acid ester core with a quinolinyl ester group, distinguishing it from other synthetic cannabinoids that typically employ ketone or amide linkers . The deuterium atoms at nine positions enhance its stability for mass spectrometry (MS) applications but do not alter its fundamental reactivity compared to non-deuterated PB-22 . Key reactive sites include:

  • Ester linkage : Susceptible to enzymatic or alkaline hydrolysis.

  • Indole ring : Potential oxidation or conjugation pathways.

In Vivo Hydrolysis and Metabolic Pathways

This compound undergoes enzymatic hydrolysis in biological systems, primarily mediated by carboxylesterase enzymes , which cleave the ester bond to produce:

  • 1-Pentyl-1H-indole-3-carboxylic acid

  • 8-Hydroxyquinoline

This reaction mirrors the metabolic fate of PB-22 and its fluorinated analog 5F-PB-22 . Hydrolysis rates are influenced by pH and enzymatic activity, with studies noting rapid degradation in vivo compared to in vitro analytical conditions .

Table 1: Hydrolysis Products of this compound

MetaboliteStructureDetection Method
1-Pentyl-1H-indole-3-carboxylic acidIndole-3-carboxylic acid derivativeLC-MS/MS (MRM mode)
8-HydroxyquinolineQuinolinol derivativeGC-MS or LC-HRMS

Stability Under Analytical Conditions

This compound demonstrates stability in controlled laboratory settings, as validated by liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies . Key findings include:

  • Linearity : 0.5–10 ng/mL in blood matrices, with a limit of detection (LOD) of 0.1 ng/mL .

  • Precision : Intra- and inter-run coefficients of variation (%CV) ≤7.7% for low controls (2 ng/mL) .

  • Matrix Effects : Signal suppression/enhancement mitigated by deuterated internal standards .

Table 2: LC-MS/MS Parameters for this compound Analysis

ParameterValue
ColumnC18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase0.1% formic acid in H₂O/ACN
Retention Time~4.75 min (similar to 5F-PB-22)
Ion Transitions (m/z)377.1 → 232.2 (quantitative)
Collision Energy24 eV

Comparative Reactivity with Analogues

This compound’s ester linkage confers distinct reactivity compared to JWH-018 (ketone linker) or APICA (amide linker) :

  • Hydrolysis Rate : Faster than ketone-containing analogs due to esterase susceptibility .

  • Thermal Stability : Decomposes at temperatures >200°C, similar to most synthetic cannabinoids .

Comparison with Similar Compounds

Structural Analogues

PB-22-d9 belongs to the indole-3-carboxylate class of synthetic cannabinoids. Key structural analogues include:

Compound Core Structure Key Modifications Use Case Reference
This compound Quinolin-8-yl + pentyl indole carboxylate 9 deuterium atoms on pentyl chain ISTD for PB-22 quantification
PB-22 Quinolin-8-yl + pentyl indole carboxylate Non-deuterated Parent compound (illicit use)
5F-PB-22 Quinolin-8-yl + 5-fluoropentyl indole carboxylate Fluorine atom on pentyl chain terminal Potent CB1 agonist
JWH-018-d9 Naphthoylindole 9 deuterium atoms on pentyl chain ISTD for JWH-018 quantification
  • PB-22 vs. This compound: this compound retains the quinolin-8-yl group but replaces hydrogen with deuterium on the pentyl chain, ensuring distinct mass spectral signatures for analytical differentiation .
  • 5F-PB-22 : This fluorinated derivative exhibits higher receptor-binding affinity compared to PB-22 due to the electron-withdrawing fluorine atom, which enhances metabolic stability .

Deuterated Internal Standards

This compound is part of a broader class of deuterated ISTDs used in synthetic cannabinoid analysis. Examples include:

  • AM2201-d5 : Deuterated analog of AM2201, used for quantifying AM2201 and its hydroxylated metabolites .
  • UR-144-d5: Deuterated ISTD for UR-144, a thiophene-based synthetic cannabinoid .

These compounds share similar applications but differ in core structures and deuterium positions, tailored to match their parent analytes .

Analytical Performance Comparison

Chromatographic Behavior

This compound and its analogues exhibit distinct retention times (RT) and collision energies (CE) in LC-MS/MS:

Compound RT (min) CE (eV) Quantification Ion Transition Matrix Application Reference
This compound 4.2 25 375.2 → 230.1 Blood, urine, oral fluid
JWH-018-d9 3.8 30 355.2 → 155.1 Blood, urine
UR-144-d5 3.5 20 333.2 → 145.1 Urine
  • This compound demonstrates a longer RT compared to UR-144-d5 due to its larger quinolin-8-yl moiety .
  • Calibration curves for this compound in blood and urine show linearity (R² > 0.99) across 0.10–10 ng/mL, comparable to JWH-018-d9 but with higher sensitivity for hydroxylated metabolites .

Metabolite Detection

This compound is critical for detecting PB-22 metabolites, such as:

  • PB-22 N-(4-hydroxypentyl) metabolite : RT = 3.9 min; quantified using ion transition 375.2 → 230.1 .
  • PB-22 N-pentanoic acid metabolite: RT = 4.5 min; ion transition 389.2 → 244.1 .

In contrast, JWH-018-d9 is used to track JWH-018 N-pentanoic acid metabolites (RT = 4.0 min), highlighting structural specificity in metabolite profiling .

Research and Regulatory Considerations

  • Sourcing : this compound is commercially available from Cayman Chemical (ISO60122 CRM) and LGC Standards, with ≥95% purity verified via GC-MS and LC-MS/MS .
  • Regulatory Status : PB-22 and its analogues are classified as Schedule I controlled substances in many jurisdictions, necessitating certified reference materials like this compound for lawful forensic analysis .

Q & A

Q. What are the standard analytical techniques for identifying and quantifying PB-22-d9 in experimental samples?

Q. How should researchers design synthesis protocols for this compound to ensure reproducibility?

  • Methodological Answer : Document all synthetic steps in detail, including reagent stoichiometry, reaction temperature, and purification methods (e.g., column chromatography, recrystallization). For novel compounds, provide spectral data (¹H/¹³C NMR, HRMS) and compare with literature values for analogs like JWH-018 . Use standardized IUPAC nomenclature and report yields with error margins (e.g., ±2%) to align with medicinal chemistry reporting standards .

Q. What criteria should guide the selection of control groups in this compound pharmacological studies?

  • Methodological Answer : Include both positive controls (e.g., known cannabinoid receptor agonists) and negative controls (vehicle-only groups). Ensure controls match the experimental matrix (e.g., solvent, concentration). Statistical power analysis (α = 0.05, β = 0.2) should determine sample size, and results must report effect sizes (e.g., IC₅₀, EC₅₀) with confidence intervals .

Advanced Research Questions

Q. How can researchers optimize chromatographic separation of this compound from structurally similar analogs?

  • Methodological Answer : Perform method development by testing gradient elution profiles (e.g., 5–95% acetonitrile in 20 min) and column temperatures (25–40°C). Use diode-array detection (DAD) to monitor UV absorbance at λ = 220–280 nm. Validate resolution (R > 1.5) and retention time reproducibility (±0.1 min) across three replicates .

Q. What strategies address contradictions in this compound’s receptor binding affinity across studies?

  • Methodological Answer : Conduct a systematic review to identify variables (e.g., assay type, cell lines, incubation time). Replicate conflicting experiments under standardized conditions (e.g., HEK-293 cells, 37°C, 1 hr incubation). Apply meta-analysis to pool data, using random-effects models to account for heterogeneity. Report Cohen’s d for effect size comparisons .

Q. How should experimental designs be structured to compare this compound’s metabolic stability with its parent compound?

  • Methodological Answer : Use a crossover design with liver microsomes (human/rat) and LC-MS/MS quantification. Normalize degradation rates to protein content and control for batch variability. Include time-point sampling (0, 15, 30, 60 min) and calculate half-life (t₁/₂) using non-compartmental analysis. Validate with ANOVA and post-hoc Tukey tests .

Methodological Considerations for Data Analysis

  • Handling Outliers : Apply Grubbs’ test (α = 0.05) to identify outliers. Justify exclusion with Levene’s test for homogeneity of variance .
  • Statistical Reporting : Avoid vague terms like "significant difference" without p-values (e.g., p < 0.01) and degrees of freedom. Use software like GraphPad Prism or R for reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.